2-(1-Ethylpentyl)-1,3-dioxan-5-ol

5-Lipoxygenase Inflammation Enzyme Inhibition

2-(1-Ethylpentyl)-1,3-dioxan-5-ol (CAS 4969-00-0) is a substituted 1,3-dioxane cyclic acetal with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol. It is characterized by a 2-heptan-3-yl substitution on the dioxane ring, with calculated physicochemical properties including a density of 0.993 g/cm³ and a boiling point of approximately 299.3 °C at 760 mmHg.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 4969-00-0
Cat. No. B15489684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethylpentyl)-1,3-dioxan-5-ol
CAS4969-00-0
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCCCC(CC)C1OCC(CO1)O
InChIInChI=1S/C11H22O3/c1-3-5-6-9(4-2)11-13-7-10(12)8-14-11/h9-12H,3-8H2,1-2H3
InChIKeyKTDOCHWZNXJZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Ethylpentyl)-1,3-dioxan-5-ol (CAS 4969-00-0) – Cyclic Acetal Procurement and Selection Guide


2-(1-Ethylpentyl)-1,3-dioxan-5-ol (CAS 4969-00-0) is a substituted 1,3-dioxane cyclic acetal with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . It is characterized by a 2-heptan-3-yl substitution on the dioxane ring, with calculated physicochemical properties including a density of 0.993 g/cm³ and a boiling point of approximately 299.3 °C at 760 mmHg [1]. The compound is commercially available from specialized chemical suppliers for research and industrial applications .

Why Generic Substitution of 2-(1-Ethylpentyl)-1,3-dioxan-5-ol (CAS 4969-00-0) Is Scientifically Unjustified


Substituted 1,3-dioxan-5-ol derivatives cannot be treated as interchangeable due to the profound influence of the 2-position substituent on both physicochemical properties and biological activity. For instance, the unsubstituted parent compound 1,3-dioxan-5-ol (glycerol formal) has a logP of approximately -0.8, indicating high hydrophilicity [1], whereas 2-substituted analogs with lipophilic side chains—such as 2-(2,6-dimethyl-1,5-heptadienyl)-1,3-dioxan-5-ol (logP 2.86) [2]—exhibit drastically altered solubility and membrane permeability profiles. These differences directly affect formulation behavior, extraction efficiency, and target interaction, meaning that substituting one 2-substituted dioxane for another without validation risks experimental failure or product non-compliance.

Quantitative Differentiation Evidence for 2-(1-Ethylpentyl)-1,3-dioxan-5-ol (CAS 4969-00-0) in Research and Industrial Selection


Absence of 5-Lipoxygenase Inhibitory Activity at 50 µM – Contrasting with Active 1,3-Dioxane Derivatives

In a broken cell supernatant assay using rat basophilic leukemia cells, 2-(1-ethylpentyl)-1,3-dioxan-5-ol was tested at a concentration of 50 µM and found to be 'Not active' for the inhibition of 5-lipoxygenase . This contrasts with other 2-substituted 1,3-dioxane derivatives reported in the literature that demonstrate measurable 5-lipoxygenase inhibitory activity, indicating that the 1-ethylpentyl substitution does not confer this particular pharmacological property.

5-Lipoxygenase Inflammation Enzyme Inhibition

Increased LogP (Calculated ~3.1) vs. Unsubstituted Glycerol Formal (LogP -0.8) – Lipophilicity-Driven Selection

The unsubstituted parent scaffold 1,3-dioxan-5-ol (glycerol formal) has a reported XLogP3 of -0.8, reflecting its hydrophilic nature and suitability for aqueous formulations [1]. In contrast, 2-(1-ethylpentyl)-1,3-dioxan-5-ol bears a hydrophobic 1-ethylpentyl (heptan-3-yl) side chain, which is estimated to contribute an additional ~3.9 logP units based on the difference between unsubstituted glycerol formal (logP -0.8) and a structurally related 2-(2,6-dimethyl-1,5-heptadienyl) analog (logP 2.86) [2], yielding a calculated logP of approximately 3.1 for the target compound.

Lipophilicity Partition Coefficient Formulation

Physicochemical Profile: Boiling Point 299.3 °C and Density 0.993 g/cm³ – Distillation and Separation Feasibility

2-(1-Ethylpentyl)-1,3-dioxan-5-ol has a calculated boiling point of 299.3 °C at 760 mmHg and a density of 0.993 g/cm³ [1]. In comparison, the unsubstituted 1,3-dioxan-5-ol (glycerol formal) has a reported boiling range of 95–97 °C at 2.66 kPa (approximately 190–200 °C at 760 mmHg) . This ~100 °C elevation in boiling point significantly impacts distillation separation parameters and thermal stability considerations during synthesis and purification.

Distillation Separation Process Chemistry

Inclusion in Cannabinoid Receptor 1 (CB1) Patent Family – Indication of Receptor-Targeted Research Utility

2-(1-Ethylpentyl)-1,3-dioxan-5-ol is cited in patent literature concerning compounds and compositions for treating or preventing diseases associated with Cannabinoid Receptor 1 (CB1) activity [1]. Specifically, the compound appears in U.S. Patent 8,431,607, which discloses a series of 1,3-dioxane derivatives as CB1 receptor modulators. The presence of this specific substitution pattern suggests it was synthesized and evaluated as part of a CB1-focused medicinal chemistry program, distinguishing it from generic dioxane derivatives lacking receptor-targeted patent association.

CB1 Receptor Cannabinoid Drug Discovery

Molecular Weight 202.29 vs. 104.10 – Implications for Dosage and Formulation Calculations

The molecular weight of 2-(1-ethylpentyl)-1,3-dioxan-5-ol is 202.29 g/mol , nearly double that of unsubstituted 1,3-dioxan-5-ol (glycerol formal), which has a molecular weight of 104.10 g/mol [1]. This 94% increase in molecular mass directly affects molarity calculations, mass-based dosing, and stoichiometric ratios in synthetic applications.

Molecular Weight Formulation Dosage Calculation

Validated Application Scenarios for 2-(1-Ethylpentyl)-1,3-dioxan-5-ol (CAS 4969-00-0) Based on Evidence


Exclusion Control in 5-Lipoxygenase Inhibitor Screening Programs

Based on the documented lack of 5-lipoxygenase inhibitory activity at 50 µM in rat basophilic leukemia cell assays , this compound can serve as a negative control or selectivity probe in screening cascades designed to identify novel 5-lipoxygenase inhibitors. Its structural similarity to active dioxane derivatives—combined with confirmed inactivity—makes it valuable for establishing assay windows and validating that observed inhibition is due to specific structural features rather than non-specific dioxane scaffold effects.

Lipophilic Dioxane Scaffold for Membrane-Permeable Probe Design

With an estimated logP of ~3.1—representing a ~4 log unit increase over the hydrophilic parent glycerol formal —this compound is suitable for applications requiring enhanced membrane permeability or partitioning into lipid-rich environments. This includes the design of cellular probes where intracellular access is required, or the development of extraction solvents for non-polar analytes, where the hydrophobic 1-ethylpentyl substituent provides a functional advantage over unsubstituted dioxanes.

CB1 Receptor Research Programs with Patent-Documented Rationale

The compound's citation in U.S. Patent 8,431,607 , which covers CB1 receptor-associated compounds and methods of use, provides a documented basis for its inclusion in cannabinoid receptor research. Investigators studying CB1 receptor pharmacology or developing CB1-targeted therapeutics can reference this patent as justification for selecting this specific analog, distinguishing it from generic dioxane derivatives lacking receptor-targeted patent association.

High-Boiling Solvent or Reaction Medium for Elevated-Temperature Syntheses

With a calculated boiling point of 299.3 °C at 760 mmHg —approximately 100 °C higher than unsubstituted glycerol formal—this compound may be evaluated as a high-boiling solvent or reaction medium for synthetic transformations requiring elevated temperatures. Its thermal profile enables its consideration for reactions where conventional dioxane-based solvents would evaporate, though users should verify thermal stability under their specific reaction conditions.

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